![molecular formula C23H22N2O4S B2890623 Ethyl ({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate CAS No. 332046-10-3](/img/structure/B2890623.png)
Ethyl ({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Ethyl ({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound contains several functional groups, including an ester group (from the ethyl acetate part), a cyano group (CN), and a sulfanyl group (SH). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Wissenschaftliche Forschungsanwendungen
Multi-Component Synthesis
A notable application is observed in the realm of multi-component synthesis, where this compound plays a crucial role in the formation of complex molecules. For instance, a five-component reaction involving ethyl 2-[(2-oxopropyl)sulfanyl]acetate, aromatic aldehydes, and ammonium acetate yields diastereomers of 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones through a novel tandem Mannich-enamine-substitution sequence. This reaction highlights the compound's utility in synthesizing highly functionalized molecules through complex reaction pathways (Raja & Perumal, 2006).
Synthesis of Antimicrobial Agents
Another critical application is in the synthesis of compounds with antimicrobial properties. For example, the synthesis of ethyl 4-hydroxy-2,6-diaryl-5-(arylsulfanyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylates through a four-component reaction of ethyl-3-oxo-4-(arylsulfanyl)butanoate with substituted aromatic aldehydes and ammonium acetate. These compounds were found to exhibit significant in vitro activity against Mycobacterium tuberculosis, indicating the potential of derivatives of Ethyl ({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate in developing new antimycobacterial agents (Raju et al., 2010).
Catalysis and Synthesis Enhancement
This compound is also used to catalyze or enhance the synthesis of other complex molecules. An example is the use of 4-(4′-diamino-di-phenyl)-sulfone supported on hollow magnetic mesoporous Fe3O4@SiO2 NPs as a novel and efficient catalyst in the preparation of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates. This showcases the compound's role in facilitating reactions under reflux conditions in ethanol, leading to a wide range of products with excellent yields and highlighting its importance in green chemistry and synthesis (Safaei‐Ghomi et al., 2017).
Advanced Molecular Synthesis
The compound's derivatives are crucial in advanced molecular synthesis, enabling the creation of highly functionalized molecules with potential pharmacological applications. A study demonstrates the one-pot, four-component tandem reaction that provides rapid and facile access to new ethyl 3-aroyl-1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1-carboxylates. This reaction illustrates the compound's versatility in synthesizing complex molecules with high stereoselectivity, proceeding in good yields (Indumathi et al., 2007).
Wirkmechanismus
The mechanism of action of a compound typically refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the context in which the compound is used. Without this information, it’s difficult to provide a detailed analysis of the compound’s mechanism of action .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its potential applications. This could include further studies to fully characterize its physical and chemical properties, investigations into its reactivity and potential uses in synthesis, or exploration of its biological activity .
Eigenschaften
IUPAC Name |
ethyl 2-[[5-cyano-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-2-28-22(27)15-30-23-20(13-24)19(12-21(26)25-23)17-8-10-18(11-9-17)29-14-16-6-4-3-5-7-16/h3-11,19H,2,12,14-15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECTYNWEDBHKMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

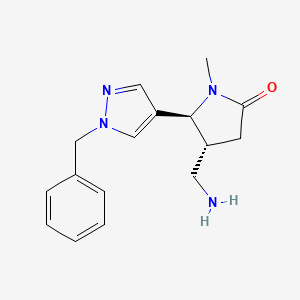
![2,4-dichloro-N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2890543.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2890544.png)


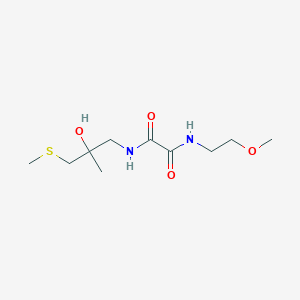

![2-(2-Fluorophenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2890553.png)
![4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2890555.png)

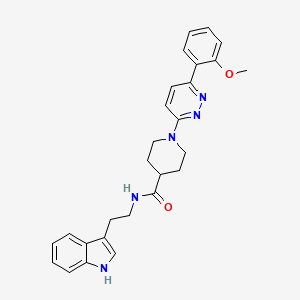
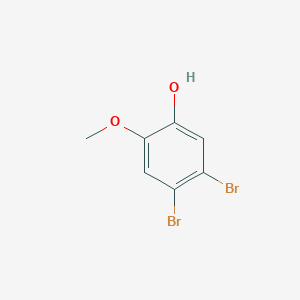
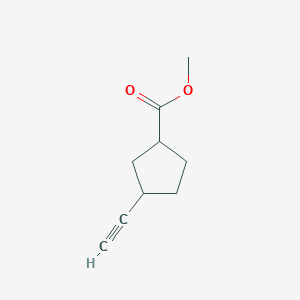
![2-{[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2890562.png)